molecular formula C19H19NO3 B4405888 {4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol

{4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol

Cat. No. B4405888
M. Wt: 309.4 g/mol
InChI Key: HYFNCSOTBMLVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol, also known as QPPOPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in cell division and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which can lead to the accumulation of DNA damage and the induction of apoptosis. This compound has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways, which can lead to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using {4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on {4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol. One area of research is to further elucidate the compound's mechanism of action, which could lead to the development of more effective cancer drugs. Another area of research is to study the compound's effects on other diseases, such as viral infections and autoimmune disorders. Additionally, research could be conducted to optimize the synthesis and purification of this compound, which could lead to more efficient and cost-effective production of the compound.

Scientific Research Applications

{4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

[4-(3-quinolin-8-yloxypropoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-14-15-7-9-17(10-8-15)22-12-3-13-23-18-6-1-4-16-5-2-11-20-19(16)18/h1-2,4-11,21H,3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFNCSOTBMLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)CO)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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